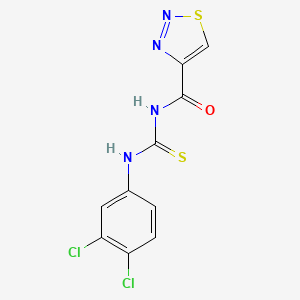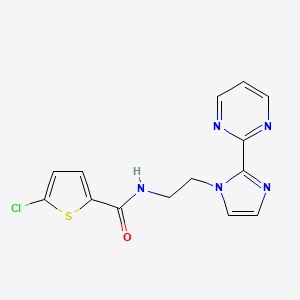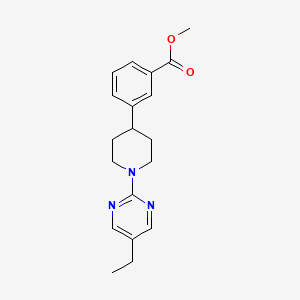![molecular formula C18H13NO4S2 B2753300 (E)-3-(benzo[d][1,3]dioxol-5-yl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one CAS No. 638140-06-4](/img/structure/B2753300.png)
(E)-3-(benzo[d][1,3]dioxol-5-yl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(benzo[d][1,3]dioxol-5-yl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C18H13NO4S2 and its molecular weight is 371.43. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(benzo[d][1,3]dioxol-5-yl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(benzo[d][1,3]dioxol-5-yl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Anticancer Activity
One significant area of research is the synthesis and evaluation of anticancer activities of thiazolidinone derivatives. A study highlighted the synthesis of novel 4-thiazolidinones containing the benzothiazole moiety, which demonstrated anticancer activity against various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. The compounds were synthesized through reactions involving trithiocarbonyl diglycolic acid or aminobenzothiazole, followed by Knoevenagel condensation to produce 5-arylidene derivatives. Among these, certain compounds showed notable anticancer activity, with specific attention to their potential as drug candidates for cancer treatment (Havrylyuk et al., 2010).
Structural Analysis and Supramolecular Structures
Another area of focus is the structural analysis of thiazolidinone derivatives, which explores their supramolecular structures. Research on four (Z)-5-arylmethylene-2-thioxothiazolidin-4-ones revealed insights into their hydrogen-bonded dimers, chains of rings, and sheet formations. This structural knowledge is crucial for understanding the compound's interactions and stability, which can influence its biological activity and potential applications in drug design (Delgado et al., 2005).
Antimicrobial and Antibacterial Activities
Thiazolidinone derivatives also exhibit promising antimicrobial and antibacterial properties. Research has shown the synthesis of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine, and 2-thiohydantoin moieties displaying antibacterial activity against Gram-positive and Gram-negative bacterial strains. These findings suggest the potential of these compounds in developing new antibacterial agents (Trotsko et al., 2018).
Antifungal Activity
In addition to antibacterial properties, certain thiazolidinone derivatives have been researched for their antifungal activities. A study on the reactions of 5-methoxycarbonylmethylidene-2-thioxo-4-thiazolidones with thiols demonstrated the production of compounds with potential fungicidal properties, highlighting the versatility of thiazolidinone derivatives in addressing various microbial threats (Nagase, 1974).
Propiedades
IUPAC Name |
(5E)-3-(1,3-benzodioxol-5-yl)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO4S2/c1-21-13-5-3-2-4-11(13)8-16-17(20)19(18(24)25-16)12-6-7-14-15(9-12)23-10-22-14/h2-9H,10H2,1H3/b16-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHFDIKSGRATFW-LZYBPNLTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/2\C(=O)N(C(=S)S2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(benzo[d][1,3]dioxol-5-yl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tert-butyl N-[2-(4-methylpiperazin-2-yl)ethyl]carbamate](/img/structure/B2753221.png)

![ethyl 1-[7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxylate](/img/structure/B2753224.png)

![Methyl 2-amino-2-[3-(2-ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2753226.png)
![methyl 4,5-dimethoxy-2-{[(1-oxo-3-phenyl-3,4-dihydro-1H-isochromen-6-yl)carbonyl]amino}benzoate](/img/structure/B2753228.png)
![Ethyl 4-[2-[[5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate](/img/structure/B2753230.png)

![N-[1-(2-Chloropropanoyl)azetidin-3-yl]cyclobutanecarboxamide](/img/structure/B2753233.png)

